molecular formula C6H14N2O B3058002 N-methyl-L-valinamide CAS No. 87105-26-8

N-methyl-L-valinamide

Numéro de catalogue: B3058002
Numéro CAS: 87105-26-8
Poids moléculaire: 130.19 g/mol
Clé InChI: OKTIZBDONHCJEL-YFKPBYRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Methyl-L-valinamide is a compound with the CAS Number: 128647-50-7 . Its IUPAC name is benzyl (1S)-2-methyl-1-[(methylamino)carbonyl]propylcarbamate . It has a molecular weight of 264.32 .


Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes this compound, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . The process is influenced by factors such as solvent polarity and the steric demand of the initiator . The polymerization and the resulting polymers are significantly affected by the steric demand of both the initiators and the monomers .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 22 bonds, including 8 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 double bond, 1 primary amide (aliphatic), and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily associated with the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . The polymerization and the resulting polymers are significantly affected by the steric demand of both the initiators and the monomers .

Applications De Recherche Scientifique

1. Use in Chemotherapy

N-methyl-L-valinamide, particularly in the form of TZT-1027, is studied for its role in chemotherapy. TZT-1027 is a cytotoxic dolastatin 10 derivative known to inhibit microtubule assembly by binding to tubulins. Research on TZT-1027 focuses on determining dose-limiting toxicities, maximum tolerated doses, and pharmacokinetics in patients with advanced solid tumors. This drug demonstrates potential in treating metastatic liposarcoma, with one study noting a partial response in an extensively treated patient (de Jonge et al., 2005).

2. Interaction with Other Drugs

Studies have explored the interactions of this compound derivatives with other drugs. For instance, DPC 681, an this compound derivative, is a potent HIV protease inhibitor that showed significant induction of CYP3A4 protein in human hepatocytes. This induction led to a substantial increase in drug metabolism, suggesting potential implications for drug-drug interactions and therapy optimization (Luo et al., 2003).

3. Epigenetic Modifications

Valproic acid, a derivative of this compound, has been shown to trigger replication-independent active demethylation of DNA. This discovery implies that valproic acid can potentially reverse DNA methylation patterns and erase stable methylation imprints, offering new therapeutic avenues in treating conditions linked to aberrant DNA methylation (Detich et al., 2003).

4. Physicochemical Interactions

Research has also focused on the physicochemical interactions of this compound derivatives. Studies on N-acetyl-N′-methyl-L-valinamide, for example, provide insights into its enthalpic pair interaction coefficients in water, contributing to a better understanding of its chemical behavior and potential applications (Pałecz et al., 2009).

5. Synthesis and Antifungal Activity

The synthesis of novel this compound derivatives and their potential antifungal activities have been explored. One study synthesized valinamide derivatives and tested their inhibitory activity against Phytophthora spp., showing promise in agricultural applications (She Dong-mei, 2012).

6. Impact on Histone Deacetylase and DNA Methylation

Valproate's impact on histone deacetylase and DNA methylation has been studied, revealing its ability to induce widespread epigenetic reprogramming. This reprogramming includes demethylation of specific genes, offering potential therapeutic benefits in cancer and other diseases where epigenetic alterations play a key role (Arce et al., 2006).

Orientations Futures

N-methyl-D-aspartate receptors (NMDARs), which are related to N-methyl-L-valinamide, have emerged as key targets for the treatment of neurological disorders . The development of NMDAR targeting drugs, including innovative and promising new approaches, is a future direction in this field .

Propriétés

IUPAC Name

(2S)-2-amino-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-4(2)5(7)6(9)8-3/h4-5H,7H2,1-3H3,(H,8,9)/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKTIZBDONHCJEL-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465331
Record name N-Methyl-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87105-26-8
Record name N-Methyl-L-valinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-L-valinamide
Reactant of Route 2
Reactant of Route 2
N-methyl-L-valinamide
Reactant of Route 3
Reactant of Route 3
N-methyl-L-valinamide
Reactant of Route 4
Reactant of Route 4
N-methyl-L-valinamide
Reactant of Route 5
Reactant of Route 5
N-methyl-L-valinamide
Reactant of Route 6
Reactant of Route 6
N-methyl-L-valinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.